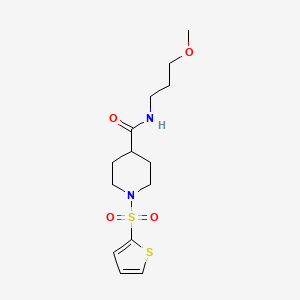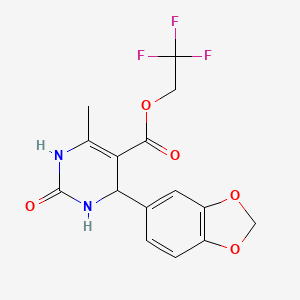![molecular formula C23H20ClNO3 B4958902 N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide CAS No. 346662-84-8](/img/structure/B4958902.png)
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide, also known as XNT, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. XNT is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of the cardiovascular system, immune response, and neurotransmission.
Wirkmechanismus
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide selectively inhibits sGC, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in the regulation of various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. By inhibiting sGC, this compound reduces the production of cGMP, leading to a decrease in vasodilation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing blood pressure, improving cardiac function, reducing pulmonary artery pressure, and improving cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is its selectivity towards sGC, which reduces the risk of off-target effects. This compound is also easy to synthesize and has good stability. However, this compound has poor solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and diabetes. Another direction is to develop more potent and selective sGC inhibitors based on the structure of this compound. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of this compound, allowing for more effective use in vivo.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound selectively inhibits sGC, leading to various biochemical and physiological effects. While this compound has some limitations, its potential therapeutic applications and ease of synthesis make it a promising candidate for future research.
Synthesemethoden
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide involves the reaction of 2-(2-chlorophenoxy)ethanol with 9H-xanthene-9-carboxylic acid, followed by the conversion of the resulting ester to the amide using acetic anhydride and pyridine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and neurodegenerative disorders. In cardiovascular diseases, this compound has been shown to reduce blood pressure, improve cardiac function, and prevent myocardial ischemia-reperfusion injury. In pulmonary hypertension, this compound has been shown to reduce pulmonary artery pressure and improve right ventricular function. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-19-9-3-6-12-22(19)27-14-13-25-23(26)15-18-16-7-1-4-10-20(16)28-21-11-5-2-8-17(18)21/h1-12,18H,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLQEOCTNAWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NCCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218757 | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346662-84-8 | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346662-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)


![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)

![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)